molecular formula C12H19Cl2N3O B1453975 4-(Piperazin-1-ylmethyl)benzamide dihydrochloride CAS No. 1173054-28-8

4-(Piperazin-1-ylmethyl)benzamide dihydrochloride

Cat. No.: B1453975
CAS No.: 1173054-28-8
M. Wt: 292.2 g/mol
InChI Key: JCVUMIZCPRVNEI-UHFFFAOYSA-N
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Description

4-(Piperazin-1-ylmethyl)benzamide dihydrochloride is a benzamide derivative featuring a piperazine ring linked via a methyl group to the benzamide core. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. Piperazine derivatives are widely explored for their affinity to neurotransmitter receptors (e.g., adrenergic, dopaminergic) and kinase targets .

Properties

IUPAC Name

4-(piperazin-1-ylmethyl)benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c13-12(16)11-3-1-10(2-4-11)9-15-7-5-14-6-8-15;;/h1-4,14H,5-9H2,(H2,13,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVUMIZCPRVNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)C(=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Piperazin-1-ylmethyl)benzamide dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N3O and a molecular weight of approximately 292.20 g/mol. Its structure features a piperazine moiety linked to a benzamide, which contributes to its diverse biological activities. This article explores its biological activity, including antidepressant effects, potential antitumor properties, and interactions with various biological targets.

The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for biological studies and therapeutic applications. The synthesis methods include cyclization of 1,2-diamine derivatives and the Ugi reaction among others, which can vary based on specific experimental conditions .

Antidepressant Effects

This compound has shown promise in exhibiting antidepressant-like effects in preclinical models. This activity may be attributed to its ability to interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine .

Antitumor Activity

Research indicates that derivatives of piperazine compounds, including this compound, have demonstrated significant antitumor activity. For instance, studies on related compounds have shown that they can inhibit cell viability in breast cancer cells . The mechanism involves the inhibition of poly (ADP-ribose) polymerase (PARP), leading to enhanced apoptosis in cancer cells .

The biological activity of this compound can be understood through its interaction with various molecular targets:

  • Dopamine Receptors : It exhibits affinity for dopamine receptors, particularly D4 receptors, suggesting potential applications in neuropharmacology .
  • PARP Inhibition : Similar compounds have been shown to inhibit PARP activity, which is crucial for DNA repair mechanisms in cancer cells. This inhibition can lead to increased cell death in tumor cells .

Comparative Analysis

A comparison of this compound with structurally similar compounds reveals unique aspects of its biological activity:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-(Piperazin-1-yl)benzamidePiperazine linked to benzamideAntidepressantLacks methyl group on piperazine
N-(3-Guanidino-4-methylphenyl)-4-(piperazin-1-ylmethyl)benzamideGuanidine substituentEnhanced receptor activityIncreased potency due to guanidine
Pomalidomide-benzyl-piperazineBenzyl group additionAnticancerCereblon-recruiting ligand

This table highlights that while this compound shares common features with other compounds, its unique structure contributes to distinct biological activities.

Case Studies

Several studies have evaluated the biological effects of related piperazine derivatives:

  • Antitumor Activity : A study demonstrated that certain piperazine derivatives significantly inhibited the growth of HepG2 liver cancer cells, showcasing IC50 values as low as 0.25 μM .
  • Neuropharmacological Effects : Research on dopamine receptor ligands has indicated that modifications in the structure can enhance selectivity and potency for D4 receptors, potentially leading to new treatments for psychiatric disorders .

Scientific Research Applications

Lead Compound in Drug Discovery

4-(Piperazin-1-ylmethyl)benzamide dihydrochloride has emerged as a lead compound in the development of novel therapeutics. Its structural features allow for modifications that can enhance biological activity against various targets, particularly in oncology and neuropharmacology.

Anticancer Activity

Research indicates that derivatives of this compound show promise in inhibiting cancer cell viability. For instance, studies have demonstrated that certain piperazine derivatives can inhibit poly (ADP-ribose) polymerase (PARP) activity, which is crucial for DNA repair mechanisms in cancer cells . This inhibition leads to increased apoptosis in cancer cells, making it a potential candidate for cancer therapies.

Antidepressant Properties

The compound's structural similarity to known antidepressants suggests potential efficacy in treating depression and anxiety disorders. Interaction studies with serotonin receptors have shown promising results, indicating its potential as a new antidepressant agent.

Understanding the interactions of this compound with biological targets is essential for elucidating its pharmacodynamics and pharmacokinetics. Key studies focus on:

  • Binding Affinity : Assessing how well the compound binds to target receptors.
  • Metabolic Pathways : Investigating how the compound is metabolized within biological systems, which is crucial for determining dosage and efficacy.

Chemical Reactions Analysis

Alkylation Reactions

The piperazine nitrogen atoms readily undergo alkylation under nucleophilic substitution conditions. This reaction is critical for modifying pharmacological properties:

Reagent Conditions Product Yield Reference
7-Phenoxyheptyl bromideK₂CO₃ in acetonitrile, 55°C4-[1-(7-Phenoxyheptyl)piperidin-4-yl]butanamide92%
N-MethylpiperazineDMF, 80°C, 4.5 hrs4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide97.5%

Key Mechanism : Alkylation proceeds via SN2 displacement, facilitated by the electron-rich piperazine nitrogens. Steric hindrance influences regioselectivity .

Acylation Reactions

The benzamide group participates in acylation, while the piperazine ring reacts with acyl chlorides or anhydrides:

Reagent Conditions Product Yield Reference
4-(Trifluoromethyl)benzoyl chlorideTriethylamine, dry etherN-{4-[1-(7-Phenoxyheptyl)piperidin-4-yl]butyl}-4-(trifluoromethyl)benzamide89%
Phenyl acetic acid + CDIRoom temperature, brine solutionPhenyl-piperazin-1-yl-methanoneNot reported

Notable Observation : Acylation at the piperazine nitrogens often requires deprotonation using bases like K₂CO₃ or triethylamine .

Reduction and Oxidation

The compound undergoes redox reactions at both the piperazine and benzamide moieties:

  • Reduction :

    • LiAlH₄ reduces amides to amines (e.g., conversion of benzamide to benzylamine derivatives) .

    • Example: 4-[1-(7-Phenoxyheptyl)piperidin-4-yl]-N-[4-(trifluoromethyl)benzyl]butan-1-amine synthesized in 85% yield .

  • Oxidation :

    • Piperazine N-oxides form using oxidizing agents like H₂O₂ or peracids, altering electronic properties .

Substitution Reactions

Electrophilic aromatic substitution occurs at the benzamide aromatic ring:

Reagent Conditions Product Application Reference
Halogens (Cl₂, Br₂)Lewis acid catalysts (FeCl₃)Halo-substituted benzamide derivativesIntermediate synthesis
Nitration (HNO₃/H₂SO₄)0–5°CNitrobenzamide analogsAnticancer studies

Guanylation and Cyclization

The piperazine nitrogen reacts with guanylating agents to form guanidine derivatives:

Reagent Conditions Product Yield Reference
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudoureaHgCl₂, triethylamine, reflux2,3-Di(tert-butoxycarbonyl)-1-[4-(piperazin-1-yl)butyl]guanidine76%

Application : These derivatives exhibit enhanced binding to dopamine receptors .

Acid/Base Reactivity

The piperazine ring’s protonation state (mono- vs. diprotonated) modulates reactivity:

  • At pH 7.4, the compound exists as a mixture of monoprotonated (60%) and diprotonated (40%) forms, influencing hydrogen-bonding capacity .

  • Deprotonation with strong bases (e.g., NaOH) facilitates nucleophilic reactions at the benzamide carbonyl .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 4-(Piperazin-1-ylmethyl)benzamide dihydrochloride and its analogs:

Compound Name Core Structure Piperazine Substituent Additional Functional Groups Key Biological Activity/Notes
This compound Benzamide Methyl-linked piperazine Dihydrochloride salt Unknown activity; discontinued
JJGW01–JJGW12 () Salicylamide Alkoxy-linked arylpiperazines 3-Chlorophenyl, 2-methoxyphenyl α1-Adrenolytic activity
11e–11h dihydrochlorides () Benzamide Methylpiperazine + hydroxyphenyl 3-Methylphenoxy, 3-CF3-phenoxy High yields (33–71%); variable melting points
9e–9g () Urea-thiazole Piperazine-methylthiazole 3-Trifluoromethyl, 3-chlorophenyl Anticancer targets; yields 77–83%
7o () Pentanamide Dichlorophenylpiperazine Pyridinylphenyl Dopamine D3 receptor selectivity
3g, 3h () Picolinimidamide Chlorophenyl/picolinimidamido Chloro, isopropoxy Kinase inhibition; synthesized via HPLC

Physicochemical Properties

  • Solubility : Dihydrochloride salts (e.g., 4-(Piperazin-1-ylmethyl)benzamide, JJGW series) generally exhibit higher aqueous solubility than free bases due to ionic interactions .
  • Melting Points: 11e–11h analogs: 110–165°C . Urea-thiazole derivatives (9e–9g): Not reported, but ESI-MS data confirm molecular weights . Discontinued status of the target compound may relate to stability or synthesis challenges .

Critical Analysis of Structural Modifications

  • Piperazine Linker : Methyl-linked piperazine (target compound) vs. alkoxy-linked (JJGW series) alters flexibility and receptor docking. Shorter linkers may restrict conformational freedom, affecting binding kinetics .
  • Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents (9e–9g, JJGW01) enhance receptor affinity but may reduce solubility. The target compound’s lack of such groups could limit potency .
  • Salt Forms : Dihydrochloride salts improve bioavailability compared to free bases, as seen in levocetirizine dihydrochloride ().

Preparation Methods

Synthesis of 4-(Chloromethyl)benzamide Intermediate

A common approach starts with the reaction of 4-chloromethylbenzoyl chloride with an appropriate amine under controlled conditions:

  • Reaction conditions: The acid chloride is reacted with an amine (e.g., aniline derivative) in an organic solvent such as dry dichloromethane (DCM) under inert atmosphere at low temperature (0°C) to avoid side reactions and impurities.
  • Base addition: Potassium carbonate (K₂CO₃) is often used to neutralize the hydrochloric acid formed and to facilitate the reaction.
  • Reaction time: Typically, the mixture is stirred for 1 hour at 0°C.
  • Isolation: The product precipitates as crystals, which are filtered, washed, and dried to yield the benzamide intermediate.

Nucleophilic Substitution with Piperazine

The key step involves the substitution of the chloromethyl group with piperazine to form the piperazinylmethylbenzamide:

  • Reagents: The benzamide intermediate is reacted with piperazine or a substituted piperazine salt (e.g., piperazine dihydrochloride).
  • Solvent: Polar aprotic solvents such as acetone or dimethylformamide (DMF) are preferred to enhance nucleophilicity.
  • Base: Potassium carbonate is added to deprotonate piperazine and drive the substitution.
  • Temperature and time: The reaction is typically conducted at elevated temperatures (e.g., 55°C) and stirred overnight to ensure completion.
  • Purification: After reaction completion, the mixture is filtered, solvent evaporated, and crude product purified via flash chromatography or recrystallization.

Formation of Dihydrochloride Salt

  • The free base of 4-(piperazin-1-ylmethyl)benzamide is converted into the dihydrochloride salt by treatment with hydrochloric acid.
  • This step enhances water solubility and stability of the compound.
  • The salt is isolated by precipitation and filtration, then dried under vacuum.

Industrial and Advanced Synthetic Methods

While detailed industrial-scale methods for this exact compound are limited in open literature, analogous processes are described in patent literature for related piperazine benzamide derivatives:

  • Use of pyridine as solvent and base: Pyridine can serve both as a solvent and base in the amide coupling step, typically used in volumes of 4–7 times the weight of the amine reactant to control reaction rate and impurity formation.
  • Temperature control: Reactions are carried out at low temperatures (0–25°C) to minimize side reactions.
  • Protic solvents: Alcohols such as methanol, ethanol, or isopropanol are used in subsequent steps for intermediate isolation and purification.
  • Reaction monitoring: Reaction times vary from 30 minutes to several hours depending on step, with temperatures maintained between 10°C and 30°C to optimize yield and purity.

Research Findings and Optimization

Step Conditions Key Observations Yield/Purity Impact
Benzamide intermediate synthesis 0°C, DCM, K₂CO₃, 1 hour Low temperature reduces impurities; K₂CO₃ neutralizes HCl High purity intermediate, good yield
Piperazine substitution 55°C, acetone, K₂CO₃, overnight Elevated temperature and base promote substitution Increased yield (up to 85%), cleaner product
Salt formation HCl addition, precipitation Enhances solubility and stability Stable, crystalline dihydrochloride salt
  • Solvent choice: Polar aprotic solvents improve nucleophilic substitution efficiency.
  • Stoichiometry: Using slight excess of piperazine (1.2 equivalents) improves conversion.
  • Purification: Flash chromatography or recrystallization is essential to remove unreacted starting materials and side products.

Summary of Preparation Methodology

Stage Reagents/Conditions Purpose/Outcome
1. Benzamide intermediate 4-Chloromethylbenzoyl chloride + amine, DCM, K₂CO₃, 0°C Formation of chloromethylbenzamide intermediate
2. Nucleophilic substitution Intermediate + piperazine, acetone, K₂CO₃, 55°C, overnight Formation of 4-(piperazin-1-ylmethyl)benzamide free base
3. Salt formation Free base + HCl, precipitation Conversion to dihydrochloride salt for enhanced stability

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-(Piperazin-1-ylmethyl)benzamide dihydrochloride with high purity?

  • Methodological Answer : Optimize reaction conditions (e.g., temperature, solvent, stoichiometry) based on analogous piperazine derivatives. For example, similar compounds are synthesized via nucleophilic substitution or coupling reactions under alkaline conditions . Purification steps, such as recrystallization or column chromatography, are critical to remove unreacted intermediates. Monitor purity using HPLC or LC-MS, referencing impurity profiles of related compounds (e.g., triazolopyridine derivatives in ).

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Employ a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm the piperazine ring and benzamide backbone.
  • FT-IR to identify amine (-NH) and carbonyl (C=O) stretches.
  • Elemental Analysis (CHNS) to validate stoichiometry, especially for dihydrochloride salts .
    • Compare data with structurally similar compounds, such as 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride dihydrochloride (CAS 106261-64-7), which shares a piperazine-methyl-benzene core .

Q. What stability-indicating assays are recommended for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) over 4–12 weeks. Use HPLC to detect degradation products, focusing on hydrolysis of the benzamide bond or piperazine ring oxidation. Environmental factors like pH and temperature significantly impact stability; buffer solutions (pH 1–9) can simulate physiological conditions . Store samples in inert atmospheres at 2–8°C to prevent deliquescence, as advised for related hydrochlorides .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer :

Control for assay-specific variables : Ensure consistent buffer ionic strength, as piperazine derivatives exhibit pH-dependent solubility .

Validate target engagement : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

Analyze stereochemical influences : If applicable, separate enantiomers (via chiral HPLC) and test individually, as seen in impurity studies of triazolopyridines ( ).

  • Reference theoretical frameworks linking chemical structure to activity, as per ’s emphasis on conceptual frameworks in experimental design.

Q. What strategies are effective for impurity profiling during scale-up synthesis?

  • Methodological Answer :

  • Identify potential impurities : By-products may include des-methyl analogs or hydrolyzed benzamide intermediates, similar to impurities in triazolopyridine APIs ().
  • Develop stability-indicating methods : Use UPLC-PDA with a C18 column (e.g., 2.6 µm particle size) and gradient elution (0.1% TFA in water/acetonitrile). Quantify impurities against reference standards (e.g., EP/BP guidelines in ).
  • Justify thresholds : Follow ICH Q3A/B guidelines, setting impurity limits at ≤0.15% for unidentified impurities.

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :

Docking studies : Use crystal structures of target receptors (e.g., GPCRs or kinases) to model interactions with the piperazine-methyl-benzamide scaffold.

QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide) with activity data.

ADMET prediction : Tools like SwissADME can forecast solubility and metabolic stability, addressing limitations observed in related compounds ().

Q. What experimental designs mitigate risks in mechanistic studies involving this compound?

  • Methodological Answer :

  • Dose-response curves : Use a wide concentration range (nM–mM) to capture biphasic effects, common in receptor-ligand systems.
  • Counter-screens : Test against off-target receptors (e.g., serotonin or dopamine receptors) to rule out promiscuity.
  • Use orthogonal cellular models : Primary cells vs. immortalized lines to confirm target relevance, as microenvironment factors (e.g., pH) alter piperazine bioactivity .

Methodological Challenges & Solutions

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma protein binding and metabolic clearance (e.g., liver microsome assays). Piperazine derivatives often exhibit rapid hepatic oxidation .
  • Formulation adjustments : Use salt forms (e.g., dihydrochloride) to enhance solubility, as seen in ’s storage guidelines for hygroscopic compounds.
  • Validate bioavailability : Compare AUC(0–24h) in animal models with in vitro IC50 values.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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